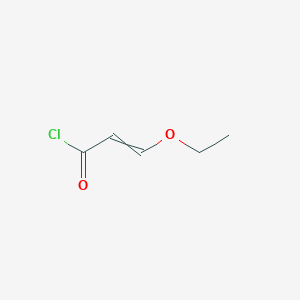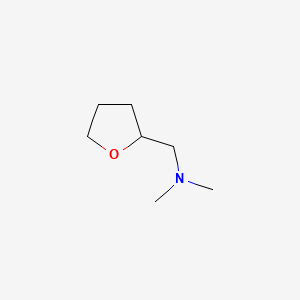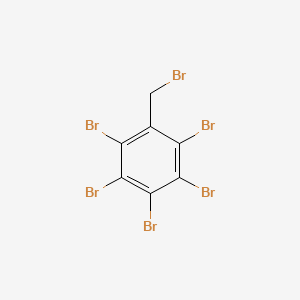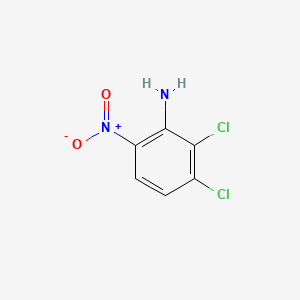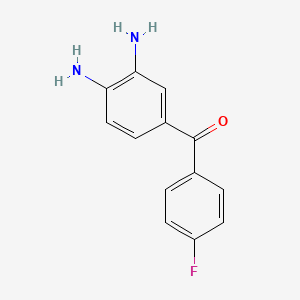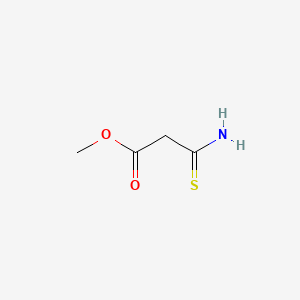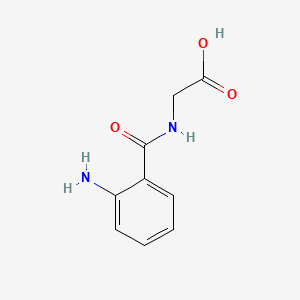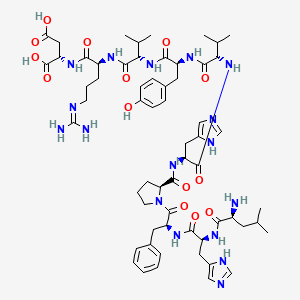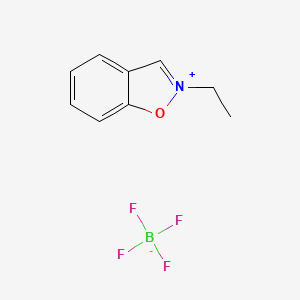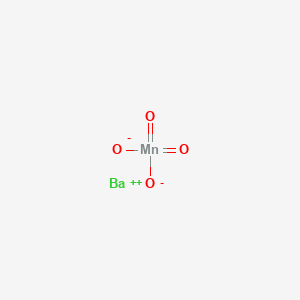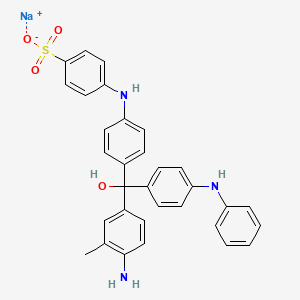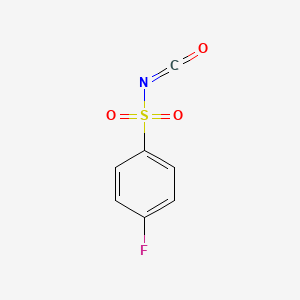
4-Fluorobenzenesulfonyl isocyanate
説明
4-Fluorobenzenesulfonyl isocyanate is an organic compound with the molecular formula C7H4FNO3S . It is used as a reagent in the synthesis of various organic compounds .
Synthesis Analysis
The synthesis of 4-Fluorobenzenesulfonyl isocyanate can be achieved from Acetyl chloride, 2-[[(4-fluorophenyl)sulfonyl]amino]-2-oxo- and 1,2-Dichlorobenzene . Other methods for the synthesis of isocyanates have been reported in the literature, such as the oxidation of isonitriles to isocyanates by DMSO as the oxidant, catalyzed by trifluoroacetic anhydride .Molecular Structure Analysis
The molecular weight of 4-Fluorobenzenesulfonyl isocyanate is 201.17 g/mol . The linear formula of this compound is FC6H4SO2NCO .Physical And Chemical Properties Analysis
4-Fluorobenzenesulfonyl isocyanate has a melting point of 33-38°C (lit.) and a boiling point of 63°C/0.1 mmHg (lit.) . The density of this compound is estimated to be 1.5152 .科学的研究の応用
Activating Hydroxyl Groups of Polymeric Carriers
4-Fluorobenzenesulfonyl isocyanate, under its chloride form (fosyl chloride), has been identified as an effective agent for activating hydroxyl groups in various solid supports like polystyrene microspheres, Sepharose beads, or cellulose rods and hollow fibers. Its strong electron-withdrawing property allows for covalent attachment of biological substances with excellent retention of biological function. This has potential therapeutic applications in bioselective separation of lymphocyte subsets and tumor cells from human blood and bone marrow (Chang, Gee, Smith, & Lake, 1992).
Determination of Aliphatic Isocyanates in Atmosphere
A spectrophotometric method using 4-fluorobenzenesulfonyl isocyanate derivatives has been developed for determining aliphatic isocyanates in the air. This method involves the hydrolysis of isocyanates to amines, which then form colored derivatives with 1-fluoro-2,4-dinitrobenzene. This approach is significant for monitoring environmental and occupational exposure to isocyanates (Walker & Pinches, 1979).
Synthesis of Thiatriazines
Reactions involving S,S-Dialkylsulfur diimides and N-cyanimidates with 4-fluorobenzenesulfonyl chloride have led to the synthesis of thiatriazines. This process includes debenzoylation and conversion to sulfinamidines, highlighting the versatility of 4-fluorobenzenesulfonyl isocyanate in synthesizing complex organic compounds (Ried & Jacobi, 1988).
Development of β-Cell Imaging Agents
4-Fluorobenzenesulfonyl isocyanate analogs have been synthesized for potential use as β-cell imaging agents in diabetic patients. These compounds demonstrate the application of 4-fluorobenzenesulfonyl isocyanate in the field of medical imaging and diagnostics (Shiue, Schirrmacher, Shiue, & Alavi, 2001).
Enhancing Li-ion Battery Performance
Aromatic isocyanates like 4-fluorobenzenesulfonyl isocyanate have been used to improve the performance of lithium-ion batteries. Their addition to electrolytes has shown to reduce initial irreversible capacities and enhance cycleability, indicating their potential in advancing battery technology (Zhang, 2006).
Synthesis of Pharmaceutically Relevant Ureas
The synthesis of diverse, pharmaceutically relevant benzylic ureas has been facilitated by a C(sp3)–H isocyanation protocol involving 4-fluorobenzenesulfonyl isocyanate derivatives. This method is particularly useful in high-throughput medicinal chemistry, demonstrating the compound's relevance in pharmaceutical research (Suh, Nkulu, Lin, Krska, & Stahl, 2021).
Development of Novel Ureido-Sulfonamides for Cancer Treatment
A series of novel ureido-sulfonamides, synthesized through reactions involving 4-fluorobenzenesulfonyl isocyanate, have been proposed as therapeutic agents for treating metastatic tumors. This application illustrates the potential of 4-fluorobenzenesulfonyl isocyanate in innovative cancer therapies (Colinas, 2013).
Synthesis of Fluorinated Liquid Crystals
4-Fluorobenzenesulfonyl isocyanate derivatives have been used in the synthesis of fluorinated smectics, which are liquid crystalline materials suitable for smart windows and memory displays. Their application in this field demonstrates the compound's significance in material science and technology (Dabrowski et al., 2017).
Polymer Synthesis and Functionalization
The compound has been instrumental in synthesizing various polymers and copolymers with sulfonic acid groups, offering a broad range of applications in polymer science. This includes the creation of arylsulfonic polymers through reactions with aminobenzenesulfonyl fluorides, highlighting its role in advanced polymer chemistry (Hart & Timmerman, 1960).
Conformation Studies in Optically Active Polymers
4-Fluorobenzenesulfonyl isocyanate has been used in the synthesis of optically active poly(phenyl isocyanate)s, aiding in the understanding of polymer conformation and properties. This research contributes to the development of new materials with specific optical activities (Maeda & Okamoto, 1998).
Novel Photoaffinity Reagents
The compound has been used in the synthesis of p-azidotetrafluoroaniline, a new photoaffinity reagent. This highlights its role in the development of novel reagents for biochemical and pharmaceutical research (Chehade & Spielmann, 2000).
Safety And Hazards
4-Fluorobenzenesulfonyl isocyanate is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Dam. 1, Resp. Sens. 1, Skin Corr. 1B, and Skin Sens. 1 . It is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage, and may cause an allergic skin reaction or allergy or asthma symptoms or breathing difficulties if inhaled .
Relevant Papers One relevant paper discusses detection techniques for airborne isocyanates based on fluorescent derivatizing agents . This paper focuses on the high toxicity of isocyanate species in the workplace and the development of sensitive techniques for the detection of isocyanates to protect workers from adverse health effects .
特性
IUPAC Name |
4-fluoro-N-(oxomethylidene)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO3S/c8-6-1-3-7(4-2-6)13(11,12)9-5-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMRJRSOWRCSKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369872 | |
| Record name | 4-Fluorobenzenesulfonyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorobenzenesulfonyl isocyanate | |
CAS RN |
3895-25-8 | |
| Record name | 4-Fluorobenzenesulfonyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluorobenzenesulfonyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



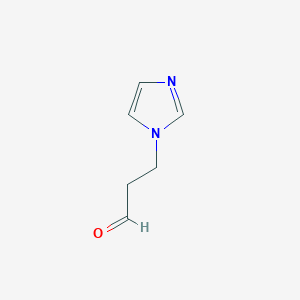
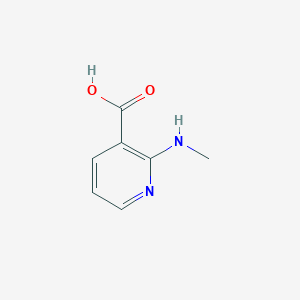
![4-[Amino(phenyl)methyl]phenol](/img/structure/B1587150.png)
